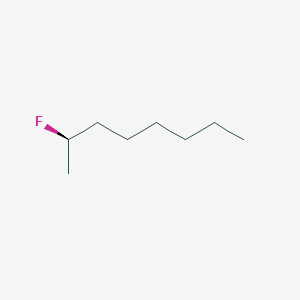
(2R)-2-Fluorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Fluorooctane is an organic compound characterized by the presence of a fluorine atom attached to the second carbon of an octane chain. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluorooctane typically involves the fluorination of an appropriate precursor. One common method is the enantioselective fluorination of 2-octanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would include steps for purification and quality control to ensure the product meets the required specifications. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Fluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding non-fluorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Major Products:
Substitution: Products include various fluorinated derivatives depending on the nucleophile used.
Oxidation: Products include fluorinated alcohols and ketones.
Reduction: Products include non-fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
(2R)-2-Fluorooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of fluorinated drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Fluorooctane involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the compound’s reactivity and interactions due to its high electronegativity and small size. This can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
(2S)-2-Fluorooctane: The enantiomer of (2R)-2-Fluorooctane with opposite spatial arrangement.
2-Fluorooctane: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Chlorooctane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer or other halogenated octanes. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics.
Propiedades
Número CAS |
54632-06-3 |
|---|---|
Fórmula molecular |
C8H17F |
Peso molecular |
132.22 g/mol |
Nombre IUPAC |
(2R)-2-fluorooctane |
InChI |
InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
TVJHFQWCMCKELZ-MRVPVSSYSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)F |
SMILES canónico |
CCCCCCC(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
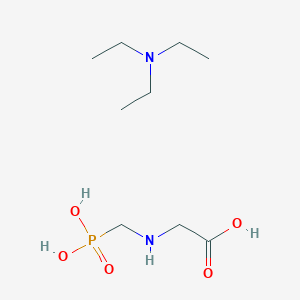
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
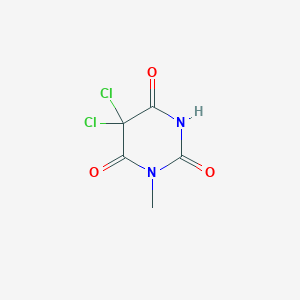
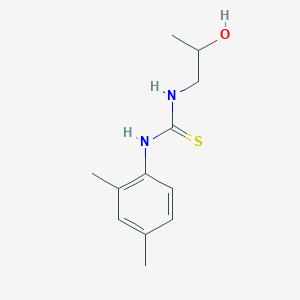

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
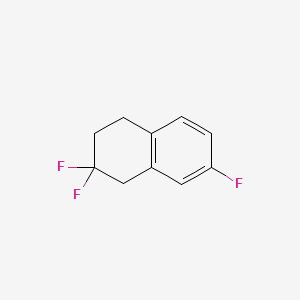
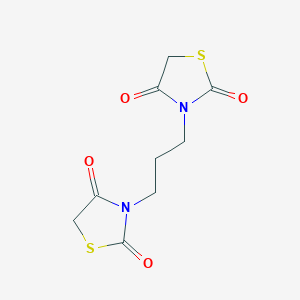
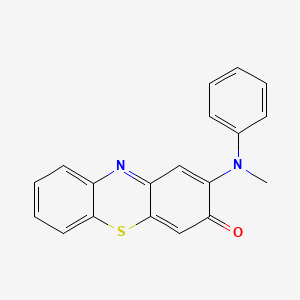


![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
